1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-8-17-13-6-4-12(5-7-13)14(16)11-15-18-9-10-19-15/h4-7,15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFANSAVIEHQSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenyl Intermediate
Method A: Friedel–Crafts Acylation
- Starting Material: 4-Butoxybenzoyl chloride or 4-Butoxybenzoic acid
- Reagents: Aluminum chloride (AlCl₃), solvent (e.g., dichloromethane)
- Procedure:
- Dissolve 4-butoxybenzoyl chloride in dichloromethane.
- Add AlCl₃ slowly under cooling to initiate acylation.
- Stir at room temperature until completion.
- Quench with water, extract, and purify the phenyl ketone intermediate.
Notes: This step introduces the butoxy group onto the phenyl ring, forming 4-butoxyacetophenone derivatives.
Formation of the 1,3-Dioxolane Ring
Method B: Acetalization of the Ketone
- Starting Material: 4-Butoxyphenyl-2-oxoethanone
- Reagents: Ethylene glycol, catalytic acid (e.g., p-toluenesulfonic acid)
- Procedure:
- Mix the ketone with excess ethylene glycol.
- Add a catalytic amount of acid.
- Reflux the mixture under inert atmosphere.
- Remove excess ethylene glycol under reduced pressure.
- Purify the product via column chromatography.
Alternative Method: Direct cyclization using dihydroxy compounds under acidic conditions to form the 1,3-dioxolane ring attached to the ethanone.
One-Pot Synthesis Approach
Recent advances suggest a one-pot synthesis route combining the acylation and acetalization steps, which improves efficiency and reduces purification steps.
- Combine 4-butoxybenzoyl chloride with ethylene glycol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).
- Maintain the reaction at controlled temperature (~80–100°C).
- Monitor via TLC until completion.
- Isolate the product through extraction and chromatography.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Friedel–Crafts acylation | 4-Butoxybenzoyl chloride, AlCl₃ | Room temp to reflux | 70–85% | Forms phenyl ketone with butoxy group |
| 2 | Acetalization | Ethylene glycol, acid catalyst | Reflux | 65–80% | Forms 1,3-dioxolane ring |
| 3 | One-pot synthesis | Acyl chloride + ethylene glycol + Lewis acid | 80–100°C | 60–75% | Efficient, reduces purification steps |
Research Findings and Optimization
- Microwave-assisted synthesis has been explored to accelerate the acetalization step, achieving yields over 80% within shorter reaction times.
- Catalyst selection significantly influences yield and purity; p-toluenesulfonic acid and BF₃·Et₂O are effective.
- Temperature control is critical; higher temperatures favor acetal formation but can lead to side reactions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the butoxy group via nucleophilic substitution or alkylation of a phenolic precursor, and (2) formation of the dioxolane ring through acid-catalyzed acetalization. For example, ethylene glycol can react with a ketone intermediate under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane moiety . Optimization includes controlling reaction temperature (70–90°C) and stoichiometric ratios (e.g., 1:2 ketone to ethylene glycol) to maximize yield. Solvent choice (e.g., toluene for azeotropic water removal) is critical for acetalization efficiency .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the butoxy group (δ ~1.0–1.6 ppm for CH₂CH₂CH₂CH₃, δ ~3.4–4.0 ppm for OCH₂) and dioxolane protons (δ ~4.8–5.2 ppm as a multiplet). Aromatic protons appear as distinct doublets (δ ~6.8–7.8 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~278 (C₁₅H₂₀O₄) and fragmentation patterns indicative of dioxolane cleavage .
Q. What purification strategies are recommended for isolating high-purity samples?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) effectively separates byproducts. Recrystallization from ethanol or acetone-water mixtures enhances purity, particularly for removing unreacted starting materials .
Advanced Research Questions
Q. How does the electronic nature of the butoxy substituent influence the compound’s reactivity in further functionalization reactions?
- Methodological Answer : The butoxy group’s electron-donating effects activate the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation). Computational studies (DFT calculations) can predict regioselectivity, with para positions relative to the butoxy group being most reactive. Compare with methoxy analogs ( ) to assess steric and electronic differences .
Q. What mechanistic insights explain the stability of the dioxolane ring under acidic or basic conditions?
- Methodological Answer : The dioxolane ring is susceptible to acid-catalyzed hydrolysis (e.g., HCl/acetone, as in ), forming a diketone intermediate. Kinetic studies (monitored by HPLC) reveal pseudo-first-order kinetics under mild acidic conditions (pH 3–5). Base stability is higher due to the lack of nucleophilic attack pathways .
Q. How can molecular docking studies predict the compound’s interactions with biological targets such as enzymes or receptors?
- Methodological Answer : Use software like AutoDock Vina to model binding affinities. The dioxolane oxygen atoms may form hydrogen bonds with active-site residues (e.g., serine hydrolases), while the butoxy chain contributes to hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition). Control for batch-to-batch purity variations via HPLC-UV/MS. Compare cytotoxicity profiles (e.g., MTT assays) across cell lines to distinguish compound-specific effects from artifacts .
Methodological Considerations
- Synthetic Challenges : Competing side reactions (e.g., over-alkylation) may occur during butoxy group introduction. Use protecting groups (e.g., TBS for hydroxyl) in multi-step syntheses .
- Data Interpretation : Overlapping NMR signals (e.g., dioxolane and aromatic protons) require high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) for unambiguous assignment .
- Computational Tools : Gaussian or ORCA for optimizing molecular geometries; PyMol for visualizing docking poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
